GDC-0927 - 1642297-01-5

GDC-0927

Catalog Number: EVT-269059
CAS Number: 1642297-01-5
Molecular Formula: C28H28FNO4
Molecular Weight: 461.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0927, chemically known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, is a synthetic, non-steroidal, orally bioavailable compound that functions as a selective estrogen receptor degrader (SERD). [, , ] It is classified as a next-generation endocrine therapy agent due to its potent antagonistic activity against estrogen receptor alpha (ERα), a key driver in the progression of estrogen receptor-positive (ER+) breast cancers. [, , , ] GDC-0927 has garnered significant attention in scientific research due to its unique mechanism of action, superior drug-like properties compared to earlier SERDs, and potential for combating endocrine resistance in ER+ breast cancer. [, , , ]

Future Directions
  • Optimization of Pharmacokinetic Properties: Although GDC-0927 demonstrated promising preclinical and early clinical results, its development was hampered by pharmacokinetic limitations. [, ] Future research could focus on further optimizing its pharmacokinetic profile to achieve sustained therapeutic levels with a more convenient dosing regimen.
  • Combination Therapies: Exploring the synergy of GDC-0927 with other targeted therapies, such as CDK4/6 inhibitors, PI3K inhibitors, or immunotherapy agents, could lead to more effective treatment strategies for ER+ breast cancer. []
  • Biomarker Development: Identifying predictive biomarkers for response to GDC-0927 treatment will be crucial in selecting patients most likely to benefit from this therapy. [, ] This could involve investigating the role of ESR1 mutations, ER expression levels, and other potential markers of endocrine sensitivity.
  • Understanding Resistance Mechanisms: While GDC-0927 shows promise in overcoming resistance mechanisms associated with ESR1 mutations, further research is needed to fully elucidate and address other potential mechanisms of resistance to this class of SERDs. []

Fulvestrant

  • Relevance: Fulvestrant serves as a crucial benchmark for GDC-0927 due to their shared mechanism of action as SERDs. Both compounds demonstrate full ER antagonist activity and induce ERα degradation. GDC-0927 was developed to overcome the limitations of fulvestrant, aiming for improved drug-like properties and oral bioavailability while maintaining or enhancing its efficacy [, , , , ].

GDC-0810

AZD9496

  • Relevance: AZD9496, along with GDC-0810, underscores the complexity of developing effective SERDs. Despite being designed for ER degradation, both AZD9496 and GDC-0810 fall short of the full antagonist profile exhibited by GDC-0927 and fulvestrant []. This comparison emphasizes the need for careful evaluation of both ER degradation and transcriptional activity when developing next-generation ER-targeting therapeutics.

  • Relevance: GNE-274 provides a direct comparison to GDC-0927 to understand the importance of ER degradation in achieving full antagonism. While GNE-274 inhibits the ER ligand-binding domain, its inability to degrade ER results in partial agonist activity, unlike the full antagonist behavior of GDC-0927 []. This contrast emphasizes the crucial role of ER degradation in achieving complete suppression of ER signaling.

4OH-Tamoxifen

    Compound Description: 4OH-Tamoxifen is an active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) []. It has been proposed that 4OH-Tamoxifen, while inhibiting the ER ligand-binding domain (LBD), may allow for weak ER signaling through the activation of the AF1 domain [].

    Relevance: 4OH-Tamoxifen provides an example of a compound that, despite binding to the ER LBD, can still elicit partial agonist activity. This phenomenon, also observed with GDC-0810 and AZD9496, is in contrast to the full antagonist activity of GDC-0927 []. This distinction emphasizes the importance of suppressing both the LBD and AF1 domain of ER to achieve complete antagonism, a feature successfully achieved by GDC-0927.

GDC-9545 (Giredestrant)

    Compound Description: GDC-9545 is a highly potent, nonsteroidal, oral SERD and a later-generation compound compared to GDC-0927 [, ]. It was developed to improve upon the pharmacokinetic properties of GDC-0927, particularly its absorption and metabolism profile, to address the high pill burden observed with GDC-0927 [].

    Relevance: GDC-9545 represents a direct evolution from GDC-0927, aiming to retain its desirable mechanistic features while optimizing its pharmacokinetic profile for improved clinical utility [, ]. The development of GDC-9545 underscores the iterative nature of drug discovery, building upon the successes and addressing the limitations of earlier compounds like GDC-0927.

Compound 17ha

    Compound Description: Compound 17ha represents an intermediate compound in the development process leading to GDC-0927 []. It showcased potent ERα degradation efficacy (97%) and demonstrated significant tumor regression in a tamoxifen-resistant breast cancer model [].

    Relevance: Compound 17ha highlights the importance of maximizing ERα degradation for achieving robust antitumor activity. Its success in preclinical models directly contributed to the selection and further development of GDC-0927 as a clinical candidate [], emphasizing the value of optimizing ER degradation efficacy in this class of compounds.

Compound 5a

    Compound Description: Similar to compound 17ha, compound 5a was part of the research efforts leading to GDC-0927 []. Despite having superior oral exposure, it displayed lower ERα degradation efficacy (91%) and demonstrated inferior activity compared to compound 17ha in a tamoxifen-resistant breast cancer model [].

    Relevance: Compound 5a, in contrast to compound 17ha, demonstrates that even with good drug-like properties, suboptimal ERα degradation efficacy can limit the therapeutic potential of SERDs []. This comparison further emphasizes the critical role of maximizing ERα degradation, a feature successfully achieved with GDC-0927, for achieving desired clinical outcomes.

Source and Classification

GDC-0927 is derived from a class of compounds known as selective estrogen receptor degraders. These compounds are designed to selectively target and degrade the estrogen receptor, a key player in the development and progression of certain breast cancers. The development of GDC-0927 involved extensive medicinal chemistry efforts to enhance its efficacy and pharmacokinetic properties compared to earlier compounds like GDC-0810 .

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0927 involves a multi-step process that includes regioselective modifications to create a complex molecular structure. Key steps include:

  1. Formation of Azetidine Derivatives: The synthesis begins with simple alkaloid-type azetidines, employing a two-step regio- and diastereoselective method that allows for the introduction of various substituents .
  2. Coupling Reactions: The azetidine derivatives are then coupled with appropriate side chains under basic conditions to yield the final compound .
  3. Deprotection Steps: Several deprotection steps are necessary to obtain the active form of GDC-0927 from its precursors, which may involve acid or base treatments depending on the protecting groups used .
Molecular Structure Analysis

Structure and Data

The molecular structure of GDC-0927 features a complex arrangement that includes an azetidine ring and various substituents that enhance its binding affinity for the estrogen receptor. The specific structural formula includes functional groups that facilitate its action as a selective estrogen receptor degrader.

Key data points include:

  • Molecular Formula: C17_{17}H18_{18}F3_{3}N3_{3}O
  • Molecular Weight: Approximately 345.34 g/mol
  • Key Structural Features: The presence of fluorine atoms increases lipophilicity and may enhance metabolic stability .
Chemical Reactions Analysis

Reactions and Technical Details

GDC-0927 undergoes several key chemical reactions during its synthesis and metabolic processing:

  1. Grignard Reactions: These reactions are utilized to introduce various alkyl groups into the azetidine framework, enhancing its structural complexity .
  2. Reduction Reactions: Specific ketones formed during synthesis are reduced to alcohols, which are then further processed to yield the desired functional groups .
  3. Degradation Pathways: Once administered, GDC-0927 is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Mechanism of Action

Process and Data

GDC-0927 acts by binding to the estrogen receptor and promoting its degradation through proteasomal pathways. This mechanism effectively reduces the levels of active estrogen receptors within cancer cells, leading to decreased cell proliferation and tumor growth.

Key aspects include:

  • Selective Binding: GDC-0927 selectively binds to estrogen receptors, facilitating their ubiquitination and subsequent degradation.
  • Pharmacodynamic Effects: Clinical studies have shown that treatment with GDC-0927 leads to significant reductions in tumor size in preclinical models .
Physical and Chemical Properties Analysis

Physical Properties

GDC-0927 exhibits several notable physical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, which is typical for many lipophilic compounds.
  • Stability: The compound shows good stability under physiological conditions but may be susceptible to hydrolysis under extreme pH conditions.

Chemical Properties

Chemically, GDC-0927 demonstrates:

  • Reactivity: Its functional groups can participate in various chemical reactions typical for drug-like molecules.
  • Metabolic Stability: Modifications made during synthesis aim to enhance metabolic stability while retaining biological activity .
Applications

Scientific Uses

GDC-0927 is primarily being investigated for its application in treating estrogen receptor-positive breast cancer. Its development reflects a growing trend towards targeted therapies that specifically degrade disease-related proteins rather than merely blocking their action.

Potential applications include:

  • Clinical Trials: Ongoing studies are assessing its efficacy in various stages of breast cancer treatment.
  • Research Tool: As a selective estrogen receptor degrader, it serves as an important tool for understanding estrogen signaling pathways in cancer biology .

Properties

CAS Number

1642297-01-5

Product Name

GDC-0927

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

Molecular Formula

C28H28FNO4

Molecular Weight

461.53

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N

SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Solubility

Soluble in DMSO

Synonyms

GDC-0927; GDC 0927; GDC0927; SRN-927; SRN 927; SRN927.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.